5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a 1,2-oxazole ring, a thiadiazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole ring: This step involves the reaction of the oxazole intermediate with a thiadiazole precursor, often under reflux conditions.
Attachment of the dimethylphenyl group: This can be done through a substitution reaction, where the dimethylphenyl group is introduced to the oxazole-thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the oxazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in substitution reactions, especially at the carboxamide group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Hydroxylated or carboxylated derivatives.
Reduction products: Hydrogenated or ring-opened derivatives.
Substitution products: Various substituted carboxamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxazole and thiadiazole rings.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and thiadiazole rings may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxylate
Uniqueness
The uniqueness of 5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-4-14-18-19-16(23-14)17-15(21)12-8-13(22-20-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,17,19,21) |
InChI Key |
QADOZRURAQYKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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